molecular formula C14H13N3O3 B2809685 N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 790725-24-5

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2809685
CAS No.: 790725-24-5
M. Wt: 271.276
InChI Key: GXRBAVMYXGYDOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyridazine ring substituted with various groups. The exact structure would depend on the positions of these substitutions on the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Antimicrobial and Antifungal Agents

N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. The study showcases the synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives, demonstrating broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, as well as potent antifungal activity against Aspergillus fumigatus, comparable to Amphotericin B. These findings suggest potential applications in developing new antimicrobial and antifungal therapeutics (El-Sehrawi et al., 2015).

c-Met Kinase Inhibitors for Antitumor Activity

Another research avenue involves the evaluation of this compound derivatives as c-Met kinase inhibitors with potential antitumor activities. A study synthesized derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, showing moderate to good antitumor activities against various cancer cell lines. The most promising compound exhibited significant cytotoxicity against A549, H460, and HT-29 cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Liu et al., 2020).

Novel Synthetic Routes and Compound Transformations

Research has also focused on novel synthetic routes and transformations of related compounds. The thermolysis of specific derivatives provides new synthetic paths to pyrrolo[2,3-c]pyridazines and novel pyridazino[3,4-d][1,3]oxazine ring systems, with potential applications in the synthesis of pharmaceuticals and research chemicals. These studies offer insights into the versatility and chemical reactivity of dihydropyridazine derivatives, paving the way for the development of novel compounds with various biological activities (Maeba & Castle, 1979).

Future Directions

The future directions for this compound could be numerous, depending on its intended use. It could be studied further for potential applications in fields like medicinal chemistry, materials science, or catalysis .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(8-10)15-14(20)12-6-7-13(19)17(2)16-12/h3-8H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBAVMYXGYDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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